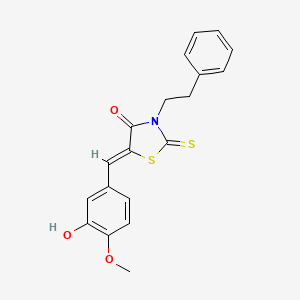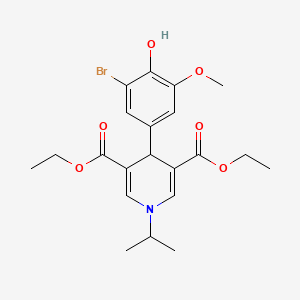![molecular formula C14H11BrCl2O2 B3553028 {4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol](/img/structure/B3553028.png)
{4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol
Descripción general
Descripción
{4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol, also known as BBDPM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes. In
Mecanismo De Acción
{4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol exerts its inhibitory effects on PKC enzymes by binding to the enzyme's active site and preventing it from interacting with its substrate. This results in a decrease in the activity of the enzyme, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cellular studies, this compound has been shown to inhibit cell growth and induce apoptosis in a variety of cell types. In animal studies, this compound has been shown to have potential therapeutic effects in a variety of disease models, including cancer, diabetes, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using {4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol in scientific research is its specificity for PKC enzymes. By selectively inhibiting the activity of these enzymes, this compound can be used to study the specific roles of these enzymes in different cellular processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the study of {4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol. One potential direction is the development of more specific inhibitors of PKC enzymes. While this compound is a potent inhibitor of PKC enzymes, it also has off-target effects on other cellular processes. By developing more specific inhibitors of PKC enzymes, researchers can more accurately study the specific roles of these enzymes in different cellular processes. Another potential direction is the development of this compound derivatives with improved pharmacokinetic properties. By modifying the structure of this compound, researchers can potentially improve its bioavailability and reduce its toxicity, making it a more useful tool for studying PKC enzymes in vivo.
Conclusion:
In conclusion, this compound is a potent inhibitor of PKC enzymes that has been extensively studied for its potential use in scientific research. While there are limitations to its use, this compound has the potential to be a valuable tool for studying the specific roles of PKC enzymes in different cellular processes. As research in this area continues, it is likely that new applications and uses for this compound will be discovered, further expanding our understanding of the complex role of PKC enzymes in cellular processes.
Aplicaciones Científicas De Investigación
{4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is as a tool for studying the role of PKC enzymes in cellular processes. PKC enzymes are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of PKC enzymes, this compound can be used to study the specific roles of these enzymes in different cellular processes.
Propiedades
IUPAC Name |
[4-[(4-bromophenyl)methoxy]-3,5-dichlorophenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2O2/c15-11-3-1-9(2-4-11)8-19-14-12(16)5-10(7-18)6-13(14)17/h1-6,18H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFGGMHNYXWKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)CO)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(benzylamino)methyl]-1-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate hydrochloride](/img/structure/B3552947.png)

![ethyl {2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B3552953.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3552970.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3552974.png)
![2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3552979.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3552987.png)
![4-chloro-N-[4-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B3552993.png)
![2-[(4-chlorophenyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B3552995.png)
![ethyl (2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3553020.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3553042.png)
![2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3553043.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3553051.png)